molecular formula C7H10O2 B7904682 4-Oxaspiro[2.5]octan-7-one

4-Oxaspiro[2.5]octan-7-one

Cat. No.: B7904682
M. Wt: 126.15 g/mol
InChI Key: FNPXYQVIESODPE-UHFFFAOYSA-N
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Description

4-Oxaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[2.5]octan-7-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ethylene oxide under acidic conditions to form the spirocyclic structure . Another approach includes the cyclization of appropriate precursors using strong acids or bases to facilitate the formation of the spiro ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[2.5]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-Oxaspiro[2.5]octan-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 4-Oxaspiro[2.5]octan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxaspiro[2.4]heptan-7-one
  • Spiro[2.3]hexan-4-one
  • Spiro[cyclopropane-1,2’-steroids]

Uniqueness

4-Oxaspiro[2.5]octan-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

4-Oxaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10O2C_7H_{10}O_2 and a molecular weight of 126.15 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly its antimicrobial and antifungal properties. The unique spirocyclic structure of this compound allows it to interact with specific molecular targets, which may lead to significant biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or disruption of cellular processes in microorganisms. The spirocyclic structure may allow the compound to fit into specific binding sites on enzymes, thereby inhibiting their activity.

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal properties of this compound against various fungal strains. The results indicated that the compound effectively inhibited the growth of Candida species at relatively low concentrations, making it a candidate for further development as an antifungal agent .
  • In Vivo Studies : Preliminary in vivo studies have suggested that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation .

Drug Development

The unique properties of this compound make it a promising scaffold for drug development. Its potential use in designing spirocyclic drugs with enhanced pharmacokinetic profiles has been explored, particularly for conditions such as obesity and type 2 diabetes, where modulation of metabolic pathways is crucial .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique attributes.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Potential
This compoundYesYes
4-Oxaspiro[2.4]heptan-7-oneModerateNo
Spiro[2.3]hexan-4-oneLowModerate

Properties

IUPAC Name

4-oxaspiro[2.5]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXYQVIESODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.